N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide is a synthetic carboxamide derivative featuring a rigid adamantane core linked to a benzofuran-substituted propan-2-yl group.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-14(6-19-10-18-4-2-3-5-20(18)25-19)23-21(24)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-5,10,14-17H,6-9,11-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYZBQWXIAKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide typically involves the reaction of 1-(1-benzofuran-2-yl)propan-2-amine with adamantane-1-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane core.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted adamantane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, including enzymes and receptors. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely mirrors N-butyladamantane-1-carboxamide, substituting butanamine with 1-(1-benzofuran-2-yl)propan-2-amine .
- Structural Rigidity : Adamantane’s cage structure enhances metabolic stability compared to cyclopropane or thiazole derivatives, as evidenced by slower hepatic clearance in preclinical models .
- Biological Activity : Benzofuran’s aromatic system may enhance binding to serotonin or dopamine receptors, as seen in related psychoactive compounds. In contrast, furan analogs show weaker affinity in vitro .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide, identified by its CAS number 2034304-83-9, is a compound that has garnered attention for its potential biological activities. This article compiles and analyzes the existing research on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 337.5 g/mol. The structure features a unique combination of adamantane and benzofuran moieties, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034304-83-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 337.5 g/mol |
Anticancer Potential
Recent studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxicity Data of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 | 25 | ROS generation |
| Compound B | MOLT-4 | 30 | Mitochondrial dysfunction |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its effects may involve the following pathways:
- Apoptosis Induction : The compound likely promotes apoptosis through the intrinsic pathway, involving mitochondrial membrane potential changes and cytochrome c release.
- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells.
- Caspase Activation : The activation of caspases (especially caspases 3 and 7) has been observed following exposure to similar compounds, indicating a pro-apoptotic effect .
Case Studies
In a notable study, researchers investigated the effects of various benzofuran derivatives on cancer cell lines. The findings suggested that the introduction of specific substituents on the benzofuran ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. How do substitutions on the benzofuran ring alter biological activity compared to the parent compound?
- Methodological Answer :
- Halogenation effects : Synthesize 5-fluoro or 6-chloro derivatives and compare COX-2 inhibition (e.g., IC₅₀ shifts from 12 µM to 8 µM) .
- Electron-withdrawing groups : Introduce nitro groups to enhance electrophilic reactivity and target binding .
- SAR modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
